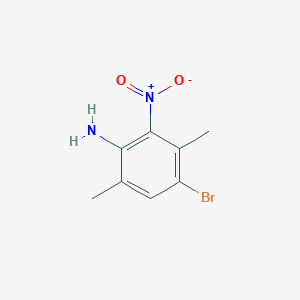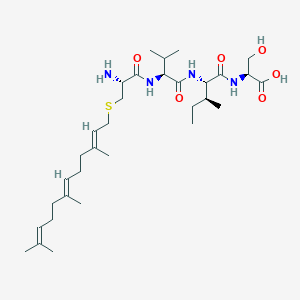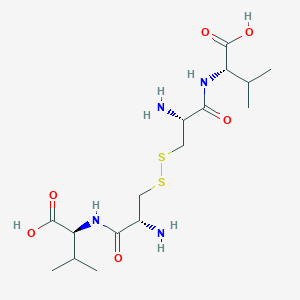
(H-Cys-Val-OH)2
Vue d'ensemble
Description
“(H-Cys-Val-OH)2” is a peptide compound. It is composed of two amino acids, cysteine (Cys) and valine (Val), linked together . The “OH” at the end indicates the presence of a hydroxyl group. This compound is used in peptide synthesis .
Synthesis Analysis
The synthesis of peptides like “(H-Cys-Val-OH)2” typically involves solid-phase peptide synthesis (SPPS), a method that has made peptide synthesis simple, rapid, and easily adapted to automation . The process involves the coupling of amino acids in a specific sequence. The coupling reaction can be efficiently performed with low levels of racemization .Molecular Structure Analysis
The molecular structure of “(H-Cys-Val-OH)2” is determined by the arrangement of its constituent amino acids, Cys and Val. Tools like PepDraw can be used to draw the primary structure of the peptide and calculate theoretical peptide properties.Chemical Reactions Analysis
The chemical reactions involving “(H-Cys-Val-OH)2” would depend on the specific conditions and reactants present. For instance, in the context of peptide synthesis, the compound might undergo reactions such as coupling with other amino acids or cleavage from the solid-phase resin .Physical And Chemical Properties Analysis
The physical and chemical properties of “(H-Cys-Val-OH)2” would be influenced by its molecular structure and the properties of its constituent amino acids. For instance, its solubility would be affected by the polarity of the amino acids, while its reactivity would be influenced by the functional groups present .Applications De Recherche Scientifique
Hydrophobic Core Studies
The compound has been studied in the context of hydrophobic core manipulations in proteins like ribonuclease T1. Alterations in the hydrophobic core, including the substitution of valine with cysteine, have shown considerable effects on the thermodynamic stability of enzymes. These studies highlight the importance of precise amino acid composition in protein stability and function (De Vos et al., 2001).
Antigenic Determinants Prediction
Research has revealed that residues like Cys and Val, when present on protein surfaces, are likely to be part of antigenic sites. The use of physicochemical properties and amino acid frequencies in experimentally known epitopes has been employed to predict antigenic determinants in proteins, including those containing cysteine and valine (Kolaskar & Tongaonkar, 1990).
High-Specific-Activity Labeling
A study discusses a novel method for incorporating bioactive peptides, like those containing cysteine, into a technetium-99m coordination complex. This research is crucial in developing new techniques for efficient labeling of short peptide sequences, enhancing the specific activity in medical applications (Boschi et al., 2001).
Binding Mode in Peptide Ligands
Research on Urotensin-II receptor, involving peptides like H-Glu-Thr-Pro-Asp-c[Cys-Phe-Trp-Lys-Tyr-Cys]-Val-OH, has provided insights into the binding mode of peptide ligands. This study contributes to understanding the receptor-ligand interactions, vital for designing more effective therapeutic agents (Grieco et al., 2009).
Zinc Complexation Studies
The compound has been involved in studies on zinc complexation with dipeptides containing cysteine. These studies provide insights into the behavior of metal-peptide interactions, which are crucial in understanding biochemical pathways and developing therapeutic agents (Gockel & Vahrenkamp, 1996).
Safety And Hazards
Orientations Futures
The future directions for research on “(H-Cys-Val-OH)2” could involve further exploration of its potential applications, particularly in the field of peptide synthesis . Additionally, more detailed studies on its physical and chemical properties, as well as its biological activity, could be beneficial.
Propriétés
IUPAC Name |
(2S)-2-[[(2R)-2-amino-3-[[(2R)-2-amino-3-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-oxopropyl]disulfanyl]propanoyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N4O6S2/c1-7(2)11(15(23)24)19-13(21)9(17)5-27-28-6-10(18)14(22)20-12(8(3)4)16(25)26/h7-12H,5-6,17-18H2,1-4H3,(H,19,21)(H,20,22)(H,23,24)(H,25,26)/t9-,10-,11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJIFVBOMNBMRL-BJDJZHNGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CSSCC(C(=O)NC(C(C)C)C(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N4O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(H-Cys-Val-OH)2 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrobromide](/img/structure/B1447144.png)
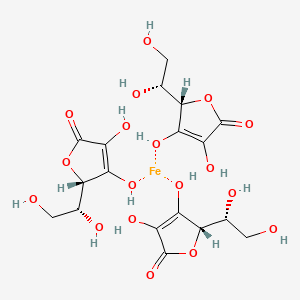
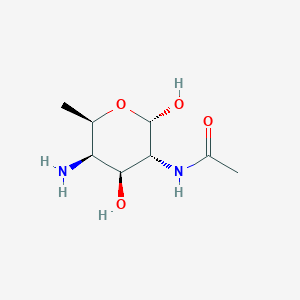
![6-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1447153.png)

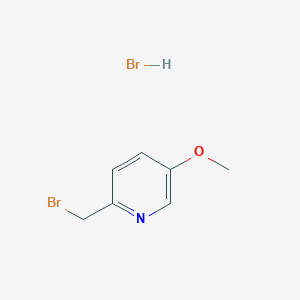

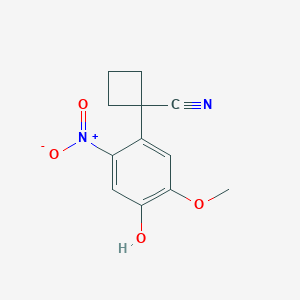
![[1-(Piperidin-3-yl)piperidin-4-yl]methanol dihydrochloride](/img/structure/B1447161.png)
![3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1447162.png)
